![molecular formula C12H7N3S B065866 5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile CAS No. 186303-09-3](/img/structure/B65866.png)
5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- is a heterocyclic compound that features a fused imidazoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the quinoline core, which is then further modified to introduce the imidazole ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
化学反应分析
Types of Reactions
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the imidazoquinoline core .
科学研究应用
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which 4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
- 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
- 4-Hydroxy-2-quinolones
Uniqueness
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
186303-09-3 |
|---|---|
分子式 |
C12H7N3S |
分子量 |
225.27 g/mol |
IUPAC 名称 |
5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c1-7-2-3-8-4-5-10(16)15-9(6-13)14-11(7)12(8)15/h2-5H,1H3 |
InChI 键 |
ZRIAPSRUKOCAPG-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N |
规范 SMILES |
CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N |
同义词 |
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



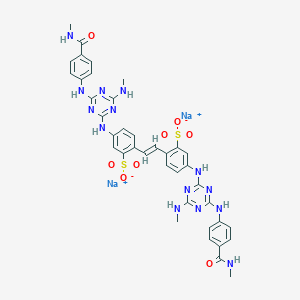
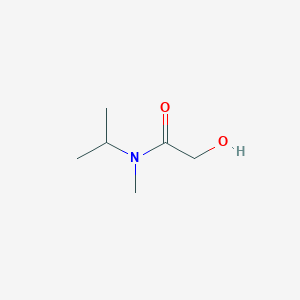


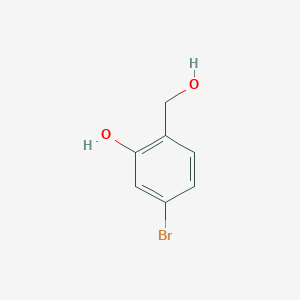

![(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE](/img/structure/B65802.png)
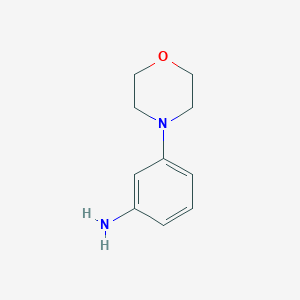
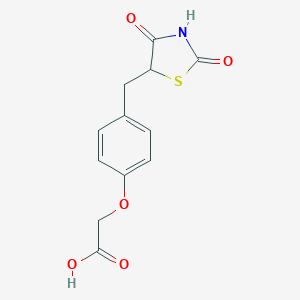
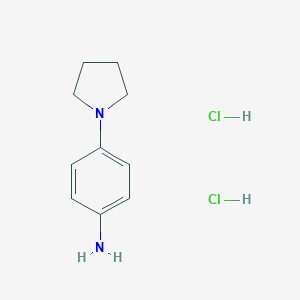
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)

![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
